molecular formula C19H12N4OS2 B14919553 6-{4-[(E)-2-(furan-2-yl)ethenyl]phenyl}-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-{4-[(E)-2-(furan-2-yl)ethenyl]phenyl}-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B14919553
M. Wt: 376.5 g/mol
InChI Key: IXPPWBMOWRSXCO-JXMROGBWSA-N
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Description

6-{4-[2-(2-FURYL)VINYL]PHENYL}-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[2-(2-FURYL)VINYL]PHENYL}-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions . This method allows for the annulation of the triazole ring onto the thiadiazole ring, forming the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-{4-[2-(2-FURYL)VINYL]PHENYL}-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in chloroform.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

6-{4-[2-(2-FURYL)VINYL]PHENYL}-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-{4-[2-(2-FURYL)VINYL]PHENYL}-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ability to form hydrogen bonds and interact with various biological targets makes it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar core structure but with different substituents.

    1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: Another isomer with a different arrangement of nitrogen atoms.

Uniqueness

6-{4-[2-(2-FURYL)VINYL]PHENYL}-3-(2-THIENYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is unique due to its specific combination of furan, phenyl, and thiadiazole rings, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C19H12N4OS2

Molecular Weight

376.5 g/mol

IUPAC Name

6-[4-[(E)-2-(furan-2-yl)ethenyl]phenyl]-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H12N4OS2/c1-3-15(24-11-1)10-7-13-5-8-14(9-6-13)18-22-23-17(16-4-2-12-25-16)20-21-19(23)26-18/h1-12H/b10-7+

InChI Key

IXPPWBMOWRSXCO-JXMROGBWSA-N

Isomeric SMILES

C1=COC(=C1)/C=C/C2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C5=CC=CS5

Canonical SMILES

C1=COC(=C1)C=CC2=CC=C(C=C2)C3=NN4C(=NN=C4S3)C5=CC=CS5

Origin of Product

United States

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